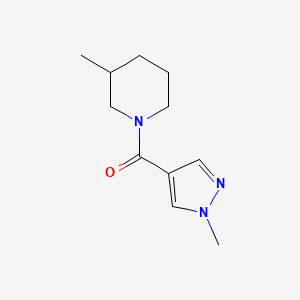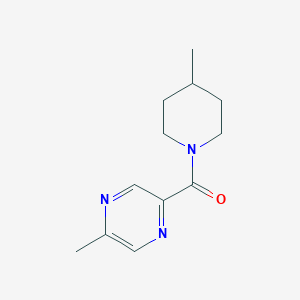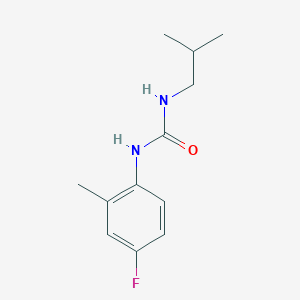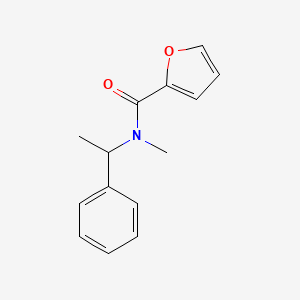![molecular formula C16H28N2O2 B7513683 3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV is a potent stimulant that has been associated with a range of negative health effects and has been banned in many countries around the world.
Wirkmechanismus
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other negative health effects. MDPV has also been shown to have neurotoxic effects on the brain, leading to long-term changes in brain function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. Its potency and selectivity for dopamine transporters make it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, the negative health effects associated with MDPV limit its use in laboratory experiments, and alternative compounds with similar properties are being developed.
Zukünftige Richtungen
There are several future directions for research on MDPV and other synthetic cathinones. One area of focus is the development of new compounds with similar properties but fewer negative health effects. Another area of focus is the study of the long-term effects of synthetic cathinones on the brain and behavior, including the potential for addiction and other negative outcomes. Finally, research on the use of synthetic cathinones as potential treatments for neurological disorders is an area of ongoing investigation.
Synthesemethoden
MDPV is synthesized through a multi-step process that involves the reaction of piperidine with piperonal to form 4'-methyl-α-pyrrolidinopropiophenone (MPPP), which is then reacted with piperidine-1-carboxylic acid to form MDPV. The synthesis of MDPV is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MDPV has been used in scientific research to study the effects of synthetic cathinones on the brain and behavior. Studies have shown that MDPV has a high affinity for the dopamine transporter and acts as a potent reuptake inhibitor, leading to increased levels of dopamine in the brain. MDPV has also been shown to have effects on other neurotransmitter systems, including norepinephrine and serotonin.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)12-15(19)17-10-6-14(7-11-17)16(20)18-8-4-3-5-9-18/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDGJQEPKTYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

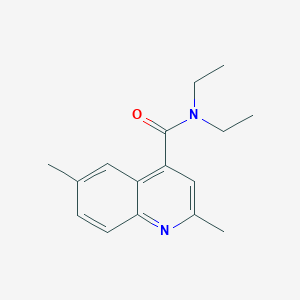
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
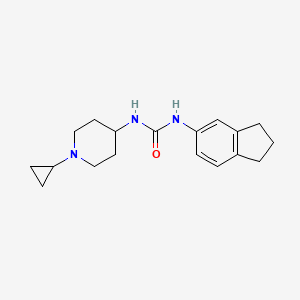
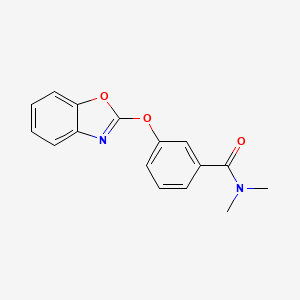
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
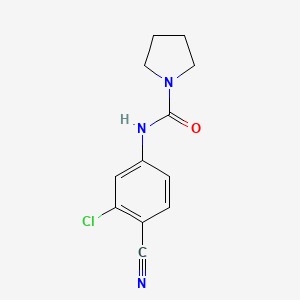
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
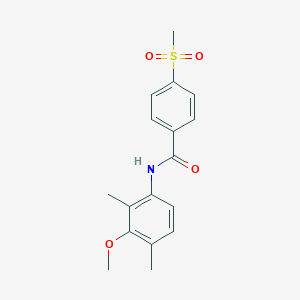
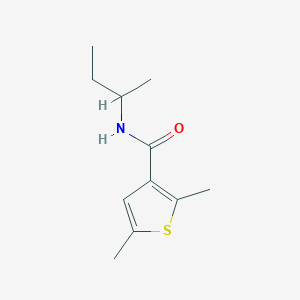
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
